molecular formula C19H25N5O6S2 B2682841 ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689752-05-4

ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2682841
CAS No.: 689752-05-4
M. Wt: 483.56
InChI Key: BZBZMGOMOCBZSJ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H25N5O6S2 and its molecular weight is 483.56. The purity is usually 95%.
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Biological Activity

Ethyl 2-((4-methyl-5-((4-(morpholinosulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS Number: 689752-05-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H25N5O6S2C_{19}H_{25}N_{5}O_{6}S_{2}, with a molecular weight of approximately 396.48 g/mol. The compound features a triazole ring linked to a morpholinosulfonyl group, which is significant for its biological activity.

Synthesis Process:

  • Formation of the Triazole Ring: The triazole moiety can be synthesized through cyclization reactions involving thioamide precursors.
  • Introduction of the Morpholinosulfonyl Group: This is achieved via nucleophilic substitution reactions with sulfonyl chlorides.
  • Final Coupling Steps: The final product is obtained through amide coupling reactions using carbodiimides as coupling agents.

Biological Mechanisms and Activity

Research indicates that this compound may exhibit various biological activities including antimicrobial and enzyme inhibition properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. Specifically, the compound is hypothesized to inhibit MurA enzyme activity, which is crucial for peptidoglycan biosynthesis in bacteria. This targeting could potentially combat antibiotic resistance by providing a new class of antibacterial agents.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of MurA enzyme in bacterial cell wall synthesis
Enzyme InhibitionDisruption of metabolic pathways essential for survival
Potential AnticancerInteraction with cellular processes related to cancer

Case Studies and Research Findings

  • In Vitro Studies: A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against various strains of resistant bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
  • Molecular Docking Studies: Computational studies have indicated favorable binding interactions between the compound and the active site of the MurA enzyme, supporting its role as an inhibitor . These findings highlight the importance of structure-based drug design in developing new antimicrobial agents.
  • Toxicity Assessment: Initial toxicity studies suggest that while the compound shows promising biological activity, further investigations are necessary to evaluate its safety profile and potential side effects in vivo .

Properties

IUPAC Name

ethyl 2-[[4-methyl-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O6S2/c1-3-30-17(25)13-31-19-22-21-16(23(19)2)12-20-18(26)14-4-6-15(7-5-14)32(27,28)24-8-10-29-11-9-24/h4-7H,3,8-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZMGOMOCBZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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